molecular formula C32H41N5O5 B1251594 Mauritine A

Mauritine A

Cat. No. B1251594
M. Wt: 575.7 g/mol
InChI Key: OGCOHPMZUTVUAD-NHFZPNTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mauritine A is a cyclic peptide. It has a role as a metabolite.

Scientific Research Applications

Antiplasmodial and Antimycobacterial Properties

Mauritine A, found in Ziziphus mauritiana, exhibits significant antiplasmodial activity. It has been effective against the parasite Plasmodium falciparum, demonstrating inhibitory concentrations ranging from 3.7 to 10.3 μM. Additionally, some compounds, including Mauritine A, have shown antimycobacterial activity against Mycobacterium tuberculosis (Panseeta et al., 2011).

Impact on Enzyme Inhibition

Mauritine A has been found to inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD1), an enzyme involved in steroid metabolism. This inhibition is significant as it could be a potential therapeutic target for diseases related to steroid imbalances. Mauritine A has shown inhibitory activity on 11β-HSD1, with IC₅₀ values of 52.0 (human) and 31.2 μg/mL (mouse) (Han et al., 2011).

Antifungal Properties

A study on Zizyphus mauritiana identified Mauritine-K, a cyclopeptide alkaloid closely related to Mauritine A, exhibiting significant antifungal activity. This suggests that compounds like Mauritine A in the same family might also possess similar antifungal properties (Singh et al., 2008).

Structural Analysis and Synthesis

Research on Mauritine A includes the elucidation of its structure through X-ray diffraction methods. Understanding its molecular structure is crucial for synthesizing similar compounds and studying their potential therapeutic applications. Studies have demonstrated the possibility of synthesizing compounds like Mauritine A, which can open doors to developing new drugs based on its structure and function (Kibfel et al., 1976).

properties

Product Name

Mauritine A

Molecular Formula

C32H41N5O5

Molecular Weight

575.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(3S,7S,10S,13Z)-10-benzyl-8,11-dioxo-2-oxa-6,9,12-triazatricyclo[13.2.2.03,7]nonadeca-1(18),13,15(19),16-tetraen-6-yl]-3-methyl-1-oxobutan-2-yl]-2-(dimethylamino)propanamide

InChI

InChI=1S/C32H41N5O5/c1-20(2)27(35-29(38)21(3)36(4)5)32(41)37-18-16-26-28(37)31(40)34-25(19-23-9-7-6-8-10-23)30(39)33-17-15-22-11-13-24(42-26)14-12-22/h6-15,17,20-21,25-28H,16,18-19H2,1-5H3,(H,33,39)(H,34,40)(H,35,38)/b17-15-/t21-,25-,26-,27-,28-/m0/s1

InChI Key

OGCOHPMZUTVUAD-NHFZPNTRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CC[C@H]2[C@H]1C(=O)N[C@H](C(=O)N/C=C\C3=CC=C(O2)C=C3)CC4=CC=CC=C4)N(C)C

Canonical SMILES

CC(C)C(C(=O)N1CCC2C1C(=O)NC(C(=O)NC=CC3=CC=C(O2)C=C3)CC4=CC=CC=C4)NC(=O)C(C)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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